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molecular formula C6H16ClNSi B3054470 t-Butylaminodimethylsilylchloride CAS No. 60556-33-4

t-Butylaminodimethylsilylchloride

Cat. No. B3054470
M. Wt: 165.73 g/mol
InChI Key: CKWOGTUTBSUNSB-UHFFFAOYSA-N
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Patent
US06015868

Procedure details

Me2SiCl2 (151.50 g, 1.17 moles) was stirred in pentane (2 L) as N(C2H5)3 (119.62 g, 1.18 moles) was added slowly. t-Butylamine (85.85 g, 1.17 moles) in pentane (100 mL) was then added dropwise and the reaction allowed to stir at room temperature for 16 hours. After the reaction period the mixture was filtered and concentrated to 600 mL at which time more salts began to precipitate. The mixture was then refiltered and concentrated to 250 mL and then transferred to a 250 mL roundbottom flask equipped with a microdistillation apparatus and a thermometer. Distillation was performed until the reflux temperature reached 50° C. The clear, colorless liquid remaining was then determined to be pure by NMR and the yield to be essentially quantitative.
Quantity
151.5 g
Type
reactant
Reaction Step One
Quantity
119.62 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
85.85 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si:1]([CH3:5])([CH3:4])(Cl)[Cl:2].N(CC)(CC)CC.[C:13]([NH2:17])([CH3:16])([CH3:15])[CH3:14]>CCCCC>[Cl:2][Si:1]([NH:17][C:13]([CH3:16])([CH3:15])[CH3:14])([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
151.5 g
Type
reactant
Smiles
[Si](Cl)(Cl)(C)C
Name
Quantity
119.62 g
Type
reactant
Smiles
N(CC)(CC)CC
Name
Quantity
2 L
Type
solvent
Smiles
CCCCC
Step Two
Name
Quantity
85.85 g
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
CUSTOM
Type
CUSTOM
Details
After the reaction period the mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 600 mL at which time more salts
CUSTOM
Type
CUSTOM
Details
to precipitate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 250 mL
CUSTOM
Type
CUSTOM
Details
transferred to a 250 mL roundbottom flask
CUSTOM
Type
CUSTOM
Details
equipped with a microdistillation apparatus
DISTILLATION
Type
DISTILLATION
Details
Distillation
CUSTOM
Type
CUSTOM
Details
reached 50° C
CUSTOM
Type
CUSTOM
Details
the yield

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
Cl[Si](C)(C)NC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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